molecular formula C6H11N B13575448 Bicyclo[2.2.0]hexan-2-amine

Bicyclo[2.2.0]hexan-2-amine

Cat. No.: B13575448
M. Wt: 97.16 g/mol
InChI Key: GXYVVNBJMUBALU-UHFFFAOYSA-N
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Description

Bicyclo[220]hexan-2-amine is a bicyclic amine compound characterized by its unique structure, which consists of two fused cyclobutane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.0]hexan-2-amine can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of 1,5-dienes using photochemical reactions. This method allows for the formation of the bicyclic structure under controlled conditions . Another approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition, which can be readily derivatized with numerous transformations .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photochemical reactions. These reactions are carried out in specialized reactors equipped with mercury lamps or other light sources to facilitate the [2+2] cycloaddition process. The resulting product is then purified and isolated using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.0]hexan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique strain and reactivity of the bicyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted bicyclo[2.2.0]hexan-2-amines. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .

Scientific Research Applications

Bicyclo[2.2.0]hexan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by blocking the active site of an enzyme, preventing substrate binding and subsequent catalysis . The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.0]hexan-2-amine is unique due to its specific ring size and structure, which impart distinct reactivity and properties. Its rigid and strained bicyclic framework makes it a valuable building block in organic synthesis and a potential lead compound in medicinal chemistry .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

bicyclo[2.2.0]hexan-2-amine

InChI

InChI=1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2

InChI Key

GXYVVNBJMUBALU-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC2N

Origin of Product

United States

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